3-(Nitromethyl)-5-methyl-4-hexenoic Acid Ethyl Ester
CAS No.: 1136478-28-8
Cat. No.: VC3063482
Molecular Formula: C10H17NO4
Molecular Weight: 215.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1136478-28-8 |
|---|---|
| Molecular Formula | C10H17NO4 |
| Molecular Weight | 215.25 g/mol |
| IUPAC Name | ethyl 5-methyl-3-(nitromethyl)hex-4-enoate |
| Standard InChI | InChI=1S/C10H17NO4/c1-4-15-10(12)6-9(5-8(2)3)7-11(13)14/h5,9H,4,6-7H2,1-3H3 |
| Standard InChI Key | JEZGGUXZVFNAAD-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CC(C[N+](=O)[O-])C=C(C)C |
| Canonical SMILES | CCOC(=O)CC(C[N+](=O)[O-])C=C(C)C |
Introduction
Chemical Identity and Structure
3-(Nitromethyl)-5-methyl-4-hexenoic Acid Ethyl Ester, also known by its IUPAC name ethyl 5-methyl-3-(nitromethyl)hex-4-enoate, is an organic compound characterized by a hexenoic acid backbone with specific functional groups. It belongs to the ester family of organic compounds and contains several key structural elements that define its chemical properties.
The compound's fundamental chemical and physical properties are summarized in Table 1:
| Property | Value |
|---|---|
| CAS Number | 1136478-28-8 |
| Molecular Formula | C10H17NO4 |
| Molecular Weight | 215.25 g/mol |
| IUPAC Name | ethyl 5-methyl-3-(nitromethyl)hex-4-enoate |
| Standard InChIKey | JEZGGUXZVFNAAD-UHFFFAOYSA-N |
| PubChem Compound ID | 57710611 |
The molecular structure includes several notable features that contribute to its reactivity profile: a nitromethyl group at the third carbon position, a methyl group at the fifth carbon position, an unsaturated carbon-carbon double bond between the fourth and fifth positions, and an ethyl ester moiety. These functional groups provide multiple sites for chemical reactions and modifications, making this compound versatile in organic synthesis applications.
Synthetic Methodologies
The synthesis of 3-(Nitromethyl)-5-methyl-4-hexenoic Acid Ethyl Ester typically involves a series of controlled chemical reactions to introduce the necessary functional groups in the correct positions.
One established synthetic pathway begins with (E)-5-methyl-hex-2-enoic acid ethyl ester as the starting material, which undergoes nitration to introduce the nitromethyl group at the third carbon position. This reaction requires careful control of conditions to ensure regioselectivity and minimize side reactions.
The general synthetic route can be represented as follows:
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Preparation of (E)-5-methyl-hex-2-enoic acid ethyl ester through standard esterification procedures
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Introduction of the nitromethyl group through specific nitration reactions
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Purification and isolation of the target compound
The nitration step typically employs reagents such as nitric acid and sulfuric acid under controlled conditions to ensure selective nitration at the desired position. The reaction conditions must be carefully monitored to prevent over-nitration or nitration at unintended positions. After completion of the reaction, purification procedures such as column chromatography or recrystallization may be employed to obtain the pure compound.
Chemical Reactivity Profile
3-(Nitromethyl)-5-methyl-4-hexenoic Acid Ethyl Ester exhibits chemical reactivity characteristic of its constituent functional groups. Each functional moiety within the molecule serves as a potential reaction site, allowing the compound to participate in various chemical transformations.
The nitromethyl group (-CH2NO2) is particularly reactive and can undergo several transformations:
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Reduction reactions: The nitro group can be reduced to an amine group, opening pathways for further functionalization
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Nucleophilic substitution reactions: The nitro group's electron-withdrawing nature activates adjacent carbon atoms toward nucleophilic attack
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Condensation reactions: The nitromethyl group can participate in condensation reactions with carbonyl compounds
The ethyl ester functionality represents another reactive site within the molecule, capable of undergoing hydrolysis, transesterification, and reduction reactions. The carbon-carbon double bond between the fourth and fifth positions provides opportunities for addition reactions, including hydrogenation, halogenation, and epoxidation.
These multiple reactive sites make 3-(Nitromethyl)-5-methyl-4-hexenoic Acid Ethyl Ester a versatile synthetic intermediate capable of transformation into various derivative compounds through selective reaction conditions.
Applications in Chemical Synthesis
3-(Nitromethyl)-5-methyl-4-hexenoic Acid Ethyl Ester serves as an important building block in organic synthesis, with applications spanning multiple domains of chemical research.
One significant application involves its use as an intermediate in pharmaceutical synthesis pathways. Specifically, this compound has been employed in the preparation of rac 4,5-Dehydro Pregabalin (D230050). Pregabalin is a clinically important drug used in the treatment of neuropathic pain, epilepsy, and anxiety disorders. The structural features of 3-(Nitromethyl)-5-methyl-4-hexenoic Acid Ethyl Ester make it suitable for incorporation into synthetic routes leading to such bioactive molecules.
The compound's utility extends beyond pharmaceutical applications. Its functional diversity makes it valuable in the development of agrochemicals and specialty chemicals. The presence of the nitromethyl group, in particular, provides opportunities for further derivatization to produce compounds with specific properties tailored to various applications.
Table 2: Potential Applications of 3-(Nitromethyl)-5-methyl-4-hexenoic Acid Ethyl Ester
| Application Domain | Specific Usage |
|---|---|
| Pharmaceutical Synthesis | Intermediate in Pregabalin synthesis |
| Organic Chemistry | Building block for complex molecules |
| Agrochemical Development | Precursor for bioactive compounds |
| Materials Science | Component in specialty polymers |
Spectroscopic Characterization
Comprehensive characterization of 3-(Nitromethyl)-5-methyl-4-hexenoic Acid Ethyl Ester relies on various spectroscopic techniques that provide complementary information about its structure and purity.
Nuclear Magnetic Resonance (NMR) spectroscopy represents a primary analytical tool for structural confirmation. In the 1H-NMR spectrum, characteristic signals are expected for the ethyl ester group (typically a quartet at approximately δ 4.1-4.2 ppm for the methylene protons and a triplet at δ 1.2-1.3 ppm for the methyl protons), the nitromethyl group (typically appearing as doublets at δ 4.5-5.0 ppm), and the vinyl proton of the carbon-carbon double bond (typically at δ 5.0-5.5 ppm).
Infrared (IR) spectroscopy provides complementary information about the functional groups present in the molecule. Key absorption bands include:
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C=O stretching vibration of the ester group (approximately 1730-1750 cm-1)
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N-O stretching vibrations of the nitro group (symmetric: 1350-1330 cm-1, asymmetric: 1550-1500 cm-1)
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C=C stretching vibration (approximately 1650-1600 cm-1)
Mass spectrometry offers further confirmation of the molecular structure, with the molecular ion peak corresponding to the molecular weight of 215.25 g/mol, along with characteristic fragmentation patterns that reflect the compound's structural elements.
Analytical Methods for Detection and Quantification
Accurate detection and quantification of 3-(Nitromethyl)-5-methyl-4-hexenoic Acid Ethyl Ester in various matrices require sophisticated analytical methods tailored to the compound's physicochemical properties.
High-Performance Liquid Chromatography (HPLC) represents a primary analytical technique for the compound's quantification. A typical HPLC method might employ a C18 reverse-phase column with a mobile phase consisting of acetonitrile and water, with detection via UV absorption at approximately 210-220 nm (where the ester carbonyl and unsaturated bond absorb) or 254 nm (where the nitro group contributes to absorption).
Gas Chromatography-Mass Spectrometry (GC-MS) offers an alternative approach, particularly valuable for analyzing the compound in complex matrices. The characteristic mass fragmentation pattern provides specific identification capability beyond retention time alone.
For impurity profiling and structural confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of HPLC with the specific detection capabilities of mass spectrometry, allowing for identification of the compound and related substances with high sensitivity and specificity.
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